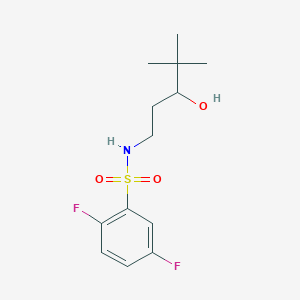

2,5-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide

Description

2,5-Difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with fluorine atoms at the 2 and 5 positions. The sulfonamide nitrogen is linked to a 3-hydroxy-4,4-dimethylpentyl chain. This structure confers unique physicochemical properties:

- Hydroxy group: Increases solubility through hydrogen bonding, balancing the lipophilicity introduced by the dimethylpentyl moiety.

- Dimethylpentyl chain: Provides steric bulk, which may influence conformational flexibility and receptor interactions.

Structural determination of such compounds often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement .

Properties

IUPAC Name |

2,5-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19F2NO3S/c1-13(2,3)12(17)6-7-16-20(18,19)11-8-9(14)4-5-10(11)15/h4-5,8,12,16-17H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSQVIYRAZNWSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNS(=O)(=O)C1=C(C=CC(=C1)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-difluorobenzenesulfonyl chloride and 3-hydroxy-4,4-dimethylpentylamine.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Procedure: The 2,5-difluorobenzenesulfonyl chloride is added dropwise to a solution of 3-hydroxy-4,4-dimethylpentylamine in the solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate in aqueous or organic solvents.

Reduction: Reagents like lithium aluminum hydride in anhydrous ether.

Major Products

Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the fluorine atoms.

Oxidation: Carbonyl derivatives with the hydroxyl group oxidized to a ketone or aldehyde.

Reduction: Amine derivatives with the sulfonamide group reduced to an amine.

Scientific Research Applications

2,5-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of enzyme inhibitors and receptor modulators.

Material Science: The compound’s fluorinated structure makes it useful in the design of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems, including their metabolism and toxicity.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This leads to the modulation of the target’s activity, resulting in the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Phosphonofluoridate Analogs (e.g., O-1,4-Dimethylpentyl isopropylphosphonofluoridate)

- Core Structure : Phosphorus-centered esters (vs. sulfonamide in the target compound).

- Substituents: The shared 4,4-dimethylpentyl group suggests comparable steric effects, but the phosphonofluoridate’s isopropyl group and fluorine-phosphorus bond introduce distinct electronic properties.

- Physicochemical Properties : Higher lipophilicity (logP) due to the absence of polar groups like -OH, as seen in the target compound .

Patent Sulfonamides (e.g., EP 2 697 207 B1 Derivatives)

- Core Structure : Trifluoromethanesulfonamide (vs. difluorobenzenesulfonamide).

- Substituents : Cyclohexenyl and methoxyphenyl groups (vs. hydroxy-dimethylpentyl). The trifluoromethyl group in the patent compound enhances electron-withdrawing effects, while the target compound’s fluorine atoms provide localized electronegativity.

- Biological Implications : The patent compounds’ bulky substituents may favor enzyme inhibition via steric hindrance, whereas the target compound’s hydroxy group could enable hydrogen bonding in active sites .

Table 1: Key Comparative Data

| Compound | Core Structure | Molecular Weight* | logP (Predicted) | Notable Features |

|---|---|---|---|---|

| Target Compound | Benzenesulfonamide | ~325 g/mol | 2.8 | -OH enhances solubility |

| O-1,4-Dimethylpentyl phosphonofluoridate | Phosphonofluoridate | 248 g/mol | 3.5 | High lipophilicity, organophosphate |

| Patent Sulfonamide (EP 2 697 207 B1) | Trifluoromethanesulfonamide | ~550 g/mol | 4.2 | Bulky cyclohexenyl, enzyme inhibition |

Research Findings and Implications

Fluorine Positioning : The 2,5-difluoro configuration in the target compound may reduce steric clashes compared to bulkier trifluoromethyl groups in patent analogs, enabling tighter binding in constrained active sites .

Steric Effects : The 4,4-dimethylpentyl chain offers intermediate bulk compared to cyclohexenyl groups in patent compounds, balancing flexibility and target engagement .

Biological Activity

The compound 2,5-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of various enzyme systems. This article provides an in-depth analysis of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

The chemical structure of this compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 295.35 g/mol |

| CAS Registry Number | 446292-07-5 |

| Solubility | Soluble in DMSO |

| LogP | 3.45 |

The biological activity of this compound is primarily attributed to its interaction with lipoxygenases (LOXs), a family of enzymes involved in the metabolism of fatty acids. Specifically, it has been shown to inhibit platelet-type 12-lipoxygenase (12-LOX), which plays a crucial role in inflammatory processes and platelet aggregation .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the sulfonamide moiety can significantly influence the potency and selectivity of this compound against various LOX isoforms. For instance, the introduction of fluorine atoms at the 2 and 5 positions on the aromatic ring enhances lipophilicity and potentially increases binding affinity to the enzyme active site .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits nanomolar potency against 12-LOX. It effectively reduces the production of hydroxyeicosatetraenoic acids (HETEs), which are implicated in inflammatory responses .

Study 1: Anti-inflammatory Effects

A study conducted on human platelet aggregation showed that treatment with this compound resulted in a significant reduction in calcium mobilization and aggregation induced by PAR-4 activation. This suggests its potential application in treating thrombotic disorders .

Study 2: Cancer Research

Another investigation focused on the role of LOX inhibitors in cancer progression. The findings indicated that compounds similar to this compound could inhibit tumor growth by modulating inflammatory pathways associated with cancer cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.